![molecular formula C13H20O4 B14420469 (1,4-Dioxaspiro[4.5]decan-2-yl)methyl 2-methylprop-2-enoate CAS No. 85266-53-1](/img/structure/B14420469.png)
(1,4-Dioxaspiro[4.5]decan-2-yl)methyl 2-methylprop-2-enoate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(1,4-Dioxaspiro[4.5]decan-2-yl)methyl 2-methylprop-2-enoate is a chemical compound known for its unique spirocyclic structure. This compound features a spiro linkage, which is a type of chemical bond where two rings are connected through a single atom. The presence of the 1,4-dioxaspiro[4.5]decan ring system and the 2-methylprop-2-enoate group makes this compound interesting for various chemical and industrial applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (1,4-Dioxaspiro[4.5]decan-2-yl)methyl 2-methylprop-2-enoate typically involves the reaction of a spirocyclic diol with an appropriate acylating agent. One common method is the esterification of the spirocyclic diol with methacrylic acid or its derivatives under acidic or basic conditions. The reaction is usually carried out in the presence of a catalyst such as sulfuric acid or p-toluenesulfonic acid to facilitate the esterification process.
Industrial Production Methods
On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production. Additionally, purification techniques like distillation or crystallization are employed to isolate the desired product.
Chemical Reactions Analysis
Types of Reactions
(1,4-Dioxaspiro[4.5]decan-2-yl)methyl 2-methylprop-2-enoate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding carboxylic acids or ketones.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride to yield alcohols or other reduced derivatives.
Substitution: Nucleophilic substitution reactions can occur at the ester group, where nucleophiles like amines or thiols replace the ester moiety to form amides or thioesters.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Amines or thiols in the presence of a base like triethylamine.
Major Products Formed
Oxidation: Carboxylic acids or ketones.
Reduction: Alcohols or other reduced derivatives.
Substitution: Amides or thioesters.
Scientific Research Applications
(1,4-Dioxaspiro[4.5]decan-2-yl)methyl 2-methylprop-2-enoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a bioactive compound in drug discovery and development.
Medicine: Explored for its therapeutic properties, particularly in the development of novel pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with unique properties.
Mechanism of Action
The mechanism of action of (1,4-Dioxaspiro[4.5]decan-2-yl)methyl 2-methylprop-2-enoate involves its interaction with specific molecular targets. The compound’s spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, modulating their activity. This interaction can lead to various biological effects, such as inhibition or activation of specific pathways. The exact molecular targets and pathways involved depend on the specific application and context of use.
Comparison with Similar Compounds
Similar Compounds
(1,4-Dioxaspiro[4.5]decan-2-yl)methyl acetate: Similar spirocyclic structure but with an acetate group instead of a methacrylate group.
(1,4-Dioxaspiro[4.5]decan-2-yl)methyl propionate: Similar structure with a propionate group.
Uniqueness
(1,4-Dioxaspiro[4.5]decan-2-yl)methyl 2-methylprop-2-enoate is unique due to its methacrylate group, which imparts distinct reactivity and properties. This makes it particularly useful in polymer chemistry and materials science, where the methacrylate group can undergo polymerization to form high-performance materials.
Properties
CAS No. |
85266-53-1 |
|---|---|
Molecular Formula |
C13H20O4 |
Molecular Weight |
240.29 g/mol |
IUPAC Name |
1,4-dioxaspiro[4.5]decan-3-ylmethyl 2-methylprop-2-enoate |
InChI |
InChI=1S/C13H20O4/c1-10(2)12(14)15-8-11-9-16-13(17-11)6-4-3-5-7-13/h11H,1,3-9H2,2H3 |
InChI Key |
QCYRRLREHQZCCZ-UHFFFAOYSA-N |
Canonical SMILES |
CC(=C)C(=O)OCC1COC2(O1)CCCCC2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


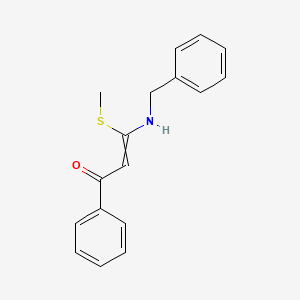
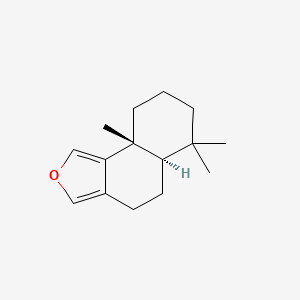


![4'-Cyano[1,1'-biphenyl]-4-yl 4'-pentyl[1,1'-bi(cyclohexane)]-4-carboxylate](/img/structure/B14420412.png)

![5-Bromo-2-[(prop-2-en-1-yl)oxy]benzene-1-sulfonamide](/img/structure/B14420418.png)
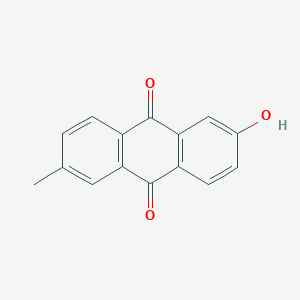
![Ethanone, 1-[4-(1-phenylethenyl)phenyl]-](/img/structure/B14420422.png)
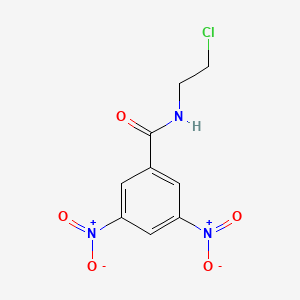
![5-[(4-Nitrophenyl)methylidene]-4-sulfanylidene-1,3-selenazolidin-2-one](/img/structure/B14420424.png)
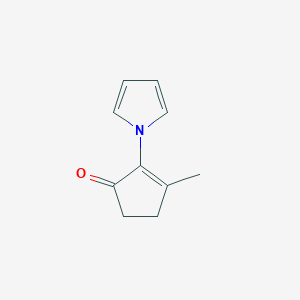
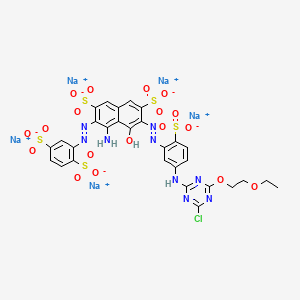
![4-[2-(4-Chloro-1H-pyrazol-1-yl)ethoxy]phenol](/img/structure/B14420434.png)
